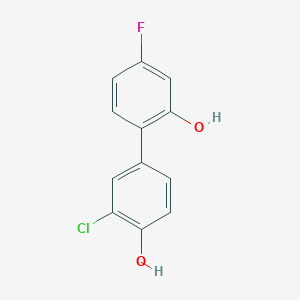

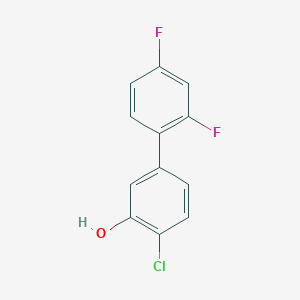

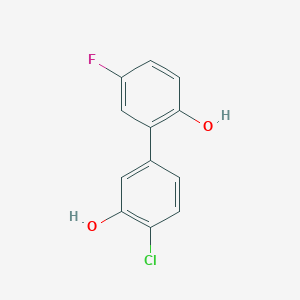

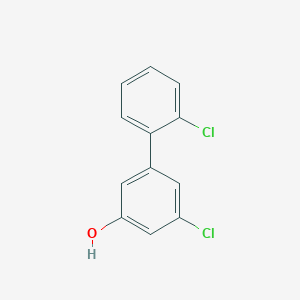

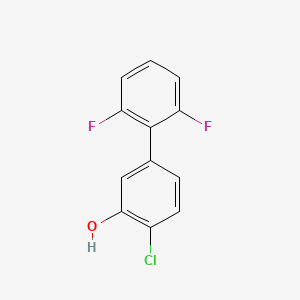

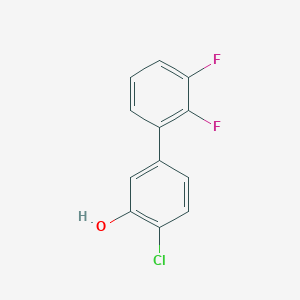

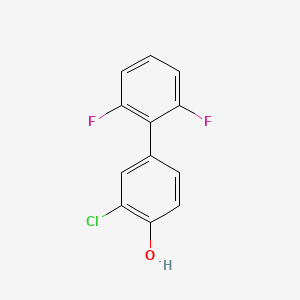

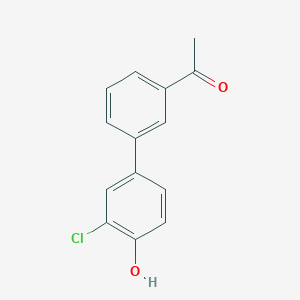

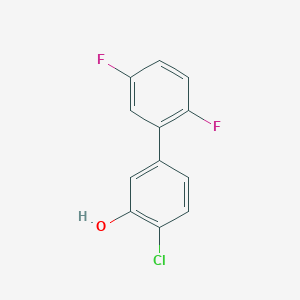

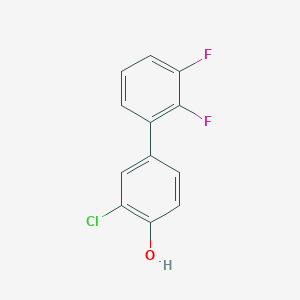

2-Chloro-4-(2,3-difluorophenyl)phenol, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-4-(2,3-difluorophenyl)phenol, 95% (2C4DFP) is an aromatic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. It is a white powder with a melting point of 155-157°C. 2C4DFP is a versatile and cost-effective reagent that is used in a variety of reactions, including the synthesis of dyes, polymers, and pharmaceuticals. It has been used in the synthesis of a number of important compounds, including the antifungal drug fluconazole and the antimalarial drug artemisinin. In addition, 2C4DFP has been used in the synthesis of polymers for a variety of applications, including drug delivery and fuel cells.

科学研究应用

2-Chloro-4-(2,3-difluorophenyl)phenol, 95% has been used in a number of scientific research applications, including the synthesis of polymers, pharmaceuticals, and dyes. It has been used in the synthesis of polymers for a variety of applications, including drug delivery and fuel cells. In addition, it has been used in the synthesis of a number of important compounds, including the antifungal drug fluconazole and the antimalarial drug artemisinin.

作用机制

2-Chloro-4-(2,3-difluorophenyl)phenol, 95% is an aromatic compound that undergoes electrophilic aromatic substitution reactions. The Friedel-Crafts acylation reaction is an example of an electrophilic aromatic substitution reaction, in which the 2,3-difluorobenzoyl chloride reacts with the 4-chlorophenol to form the 2-Chloro-4-(2,3-difluorophenyl)phenol, 95% product.

Biochemical and Physiological Effects

2-Chloro-4-(2,3-difluorophenyl)phenol, 95% has no known biochemical or physiological effects, as it is not intended for use in humans or animals.

实验室实验的优点和局限性

2-Chloro-4-(2,3-difluorophenyl)phenol, 95% is a versatile and cost-effective reagent that is used in a variety of reactions, including the synthesis of dyes, polymers, and pharmaceuticals. It has a high yield and is relatively easy to synthesize, making it a useful reagent for laboratory experiments. The main limitation of 2-Chloro-4-(2,3-difluorophenyl)phenol, 95% is its low solubility in water, which can make it difficult to use in aqueous solutions.

未来方向

Some potential future directions for the use of 2-Chloro-4-(2,3-difluorophenyl)phenol, 95% include:

1. Synthesis of new polymers for use in drug delivery systems and fuel cells.

2. Synthesis of new pharmaceuticals and other compounds for medical applications.

3. Development of new catalysts and reagents for organic synthesis.

4. Investigation of new reaction pathways for the synthesis of 2-Chloro-4-(2,3-difluorophenyl)phenol, 95% and related compounds.

5. Development of new methods for the purification and characterization of 2-Chloro-4-(2,3-difluorophenyl)phenol, 95%.

6. Investigation of the properties and applications of 2-Chloro-4-(2,3-difluorophenyl)phenol, 95% in materials science.

7. Exploration of the potential use of 2-Chloro-4-(2,3-difluorophenyl)phenol, 95% in photochemistry and photobiology.

8. Investigation of the potential use of 2-Chloro-4-(2,3-difluorophenyl)phenol, 95% in the synthesis of optoelectronic materials.

9. Development of new methods for the detection and quantification of 2-Chloro-4-(2,3-difluorophenyl)phenol, 95%.

10. Investigation of the potential use of 2-Chloro-4-(2,3-difluorophenyl)phenol, 95% in the synthesis of nanomaterials.

合成方法

2-Chloro-4-(2,3-difluorophenyl)phenol, 95% can be synthesized in a variety of ways, but the most common method is the Friedel-Crafts acylation of 4-chlorophenol with 2,3-difluorobenzoyl chloride. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, at a temperature of 40-50°C. The reaction is typically complete in 4-6 hours, and the product is purified by recrystallization. The yield of the reaction is typically >95%.

属性

IUPAC Name |

2-chloro-4-(2,3-difluorophenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF2O/c13-9-6-7(4-5-11(9)16)8-2-1-3-10(14)12(8)15/h1-6,16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAVFNUNKGCNEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20685934 |

Source

|

| Record name | 3-Chloro-2',3'-difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(2,3-difluorophenyl)phenol | |

CAS RN |

1261982-73-3 |

Source

|

| Record name | 3-Chloro-2',3'-difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。